Cas no 477870-69-2 (Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate)

Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate
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- MDL: MFCD02082972
Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 171264-1g |
Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate |
477870-69-2 | 1g |
$1836.00 | 2023-09-09 | ||
TRC | E177385-50mg |
Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate |
477870-69-2 | 50mg |
$ 380.00 | 2022-06-05 | ||
Matrix Scientific | 171264-5g |
Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate |
477870-69-2 | 5g |
$7343.00 | 2023-09-09 | ||
Chemenu | CM261285-1g |
Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate |
477870-69-2 | 97% | 1g |
$*** | 2023-05-30 | |
A2B Chem LLC | AI70740-10g |
Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate |
477870-69-2 | >90% | 10g |
$8767.00 | 2024-04-19 | |
Crysdot LLC | CD11118819-1g |
Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate |
477870-69-2 | 97% | 1g |
$579 | 2024-07-17 | |
Matrix Scientific | 171264-500mg |
Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate |
477870-69-2 | 500mg |
$918.00 | 2023-09-09 | ||
A2B Chem LLC | AI70740-1g |
Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate |
477870-69-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI70740-5g |
Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate |
477870-69-2 | >90% | 5g |
$4744.00 | 2024-04-19 | |
A2B Chem LLC | AI70740-500mg |
Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate |
477870-69-2 | >90% | 500mg |
$720.00 | 2024-04-19 |
Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate Related Literature
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
Additional information on Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate
Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate (CAS No. 477870-69-2): A Comprehensive Overview
Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate (CAS No. 477870-69-2) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound has garnered considerable attention due to its potential applications in drug discovery and development, particularly in the synthesis of bioactive molecules targeting various therapeutic pathways.
The molecular structure of Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate consists of an indolizine core substituted with a 4-fluorophenyl group and an esterified carboxylic acid moiety. The presence of the fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemists. This structural feature is particularly relevant in the design of small-molecule inhibitors that require optimal pharmacokinetic profiles.
In recent years, there has been a surge in research focusing on indolizine derivatives due to their diverse biological activities. Indolizines are heterocyclic compounds that exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a 4-fluorophenyl substituent into the indolizine framework has been shown to modulate these activities, leading to the discovery of novel therapeutic agents.
One of the most compelling aspects of Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate is its potential as a precursor in the synthesis of more complex pharmacophores. The ester functionality provides a versatile handle for further chemical modifications, allowing researchers to explore various derivatization strategies. For instance, hydrolysis of the ester group can yield a corresponding carboxylic acid, which can then be coupled with other functional groups to create more intricate molecular architectures.
The< strong>4-fluorophenyl moiety plays a crucial role in determining the compound's interaction with biological targets. Fluorinated aromatic rings are well-known for their ability to enhance binding affinity and selectivity, making them valuable in drug design. Studies have demonstrated that fluorine atoms can influence both hydrophobic interactions and electronic properties of molecules, thereby fine-tuning their pharmacological profiles. This has led to the development of several fluorinated drugs that have entered clinical practice.
Recent advancements in computational chemistry have further accelerated the exploration of indolizine derivatives like Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate. Molecular modeling techniques have enabled researchers to predict binding modes and affinity for various biological targets with high accuracy. These predictions are invaluable in guiding synthetic efforts and optimizing lead compounds for preclinical studies. By leveraging computational tools, scientists can rapidly screen large libraries of compounds and identify those with the most promising pharmacological properties.
The synthesis of Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include Friedel-Crafts alkylation to introduce the phenyl ring, followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions to incorporate the fluorine atom. The final step often involves esterification to yield the desired product. Each step is carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
In conclusion, Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate represents a fascinating compound with significant potential in drug discovery. Its unique structural features, including the indolizine core and 4-fluorophenyl substituent, make it a valuable scaffold for developing novel therapeutic agents. The versatility of its chemical framework allows for extensive modifications, enabling researchers to tailor its pharmacological properties for specific applications. As computational chemistry continues to advance, the exploration of such compounds will undoubtedly yield more innovative and effective treatments for various diseases.
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